methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate is a complex organic compound that features a thiophene ring, a sulfonamide group, and a benzoate ester
Properties
IUPAC Name |
methyl 4-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO5S2/c1-21-12(13-7-8-14(16)23-13)9-17-24(19,20)11-5-3-10(4-6-11)15(18)22-2/h3-8,12,17H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJJYHUVXBMIHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to form aminothiophene derivatives
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
Methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group and the benzoate ester, along with the thiophene ring, makes it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
Methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and its implications in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a benzoate moiety with a sulfamoyl group attached to a chlorothiophene derivative. The molecular formula is , and it features key functional groups that are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClN3O4S |
| Molecular Weight | 359.84 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that compounds similar to this compound exhibit high affinity for carbonic anhydrase IX (CAIX), an enzyme that plays a crucial role in tumor progression by acidifying the microenvironment. Inhibition of CAIX can potentially reduce tumor invasiveness and metastasis by disrupting these processes .
Efficacy in Studies
- Anticancer Properties : A study demonstrated that methyl 5-sulfamoyl-benzoates, structurally related to the compound , showed significant inhibitory effects on CAIX with a dissociation constant () of 0.12 nM, indicating strong binding affinity. This suggests that this compound may exhibit similar properties .
- Enzyme Inhibition : The compound's sulfamoyl group is known for its role as an enzyme inhibitor. Variations in substituents on the benzenesulfonamide ring can lead to increased selectivity towards CAIX over other isozymes, which is crucial for minimizing side effects during treatment .
Case Studies
- Study on Tumor Microenvironment : In vitro studies have shown that sulfonamide derivatives can effectively inhibit CAIX activity, leading to reduced extracellular acidification in cancer cells. This effect was correlated with decreased cell proliferation and increased apoptosis in tumor models .
- Research on Antimalarial Activity : Some analogs of this compound have been evaluated for antimalarial properties, indicating that modifications to the thiophene ring could enhance biological activity against Plasmodium species .
Q & A
Q. What are the standard synthetic protocols for preparing methyl 4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)benzoate?
Synthesis typically involves sequential coupling and sulfamoylation steps. For example:
- Step 1 : Reacting a chlorosulfonyl benzoate intermediate with a 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine derivative in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction conditions (room temperature, 3–12 hours) ensure efficient sulfonamide bond formation .
- Step 2 : Purification via reverse-phase column chromatography (C18 silica, acetonitrile/water gradient) to isolate the product .
- Key reagents : Methyl 4-(chlorosulfonyl)benzoate, 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine, TEA, THF/H2O solvent systems .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | DCM, TEA, 12 h, RT | 87% | |
| 2 | C18 column (ACN/H2O) | 96% |
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Using a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure solution : SHELXS-97 for phase determination via direct methods .
- Refinement : SHELXL-97 for least-squares optimization, accounting for anisotropic displacement parameters and hydrogen bonding interactions (e.g., C–H⋯O) .
- Validation : ORTEP-3 or WinGX for graphical representation and hydrogen-bond geometry analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for sulfamoyl benzoate derivatives?
Contradictions often arise from assay variability or impurities. Methodological approaches include:
- Purity validation : HPLC-MS to confirm >95% purity .
- Dose-response studies : Evaluate IC50 values across multiple replicates to identify outliers .
- Structural analogs : Synthesize derivatives (e.g., varying substituents on the thiophene or benzoate moieties) to isolate structure-activity relationships (SAR) .
- Mechanistic assays : Test inhibitory activity against target enzymes (e.g., cytosolic phospholipase A2α) using fluorometric or colorimetric substrates .
Table 2 : Example Bioactivity Data for Analogous Compounds
| Compound | Target Enzyme IC50 (nM) | Purity (%) | Reference |
|---|---|---|---|
| Analog A | 12.3 ± 1.5 | 98 | |
| Analog B | 45.7 ± 3.2 | 97 |
Q. What advanced spectroscopic techniques are used to assign complex NMR signals in sulfamoyl derivatives?
- 2D NMR : HSQC (heteronuclear single-quantum coherence) and HMBC (heteronuclear multiple-bond correlation) to resolve overlapping signals. For example:
- Dynamic NMR : Variable-temperature experiments to study conformational exchange in the sulfamoyl group .
- Reference compounds : Compare with fully characterized analogs (e.g., tert-butyl carbamate intermediates) to validate assignments .
Q. How can crystallographic data be used to analyze weak intermolecular interactions in this compound?
Weak interactions (e.g., C–H⋯O, π-π stacking) are critical for understanding packing motifs and stability:
- Hydrogen-bond geometry : Measure donor-acceptor distances (2.5–3.2 Å) and angles (>120°) using SHELXL-refined coordinates .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., O⋯H contacts = 25%, Cl⋯H = 10%) .
- Thermal ellipsoids : Assess anisotropic displacement parameters to identify disordered regions or dynamic behavior .
Table 3 : Hydrogen-Bond Parameters (Example)
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| C8–H8 | O1 | 2.89 | 145 |
| N1–H1 | O2 | 3.02 | 156 |
Q. What strategies optimize reaction yields for sulfamoylation under mild conditions?
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
- Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of the amine .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) while maintaining >85% yield .
- In situ monitoring : FTIR or Raman spectroscopy to track sulfamoyl chloride consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
